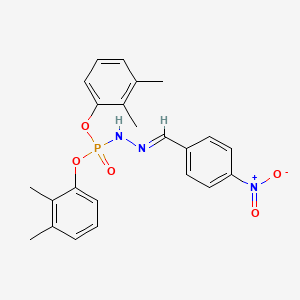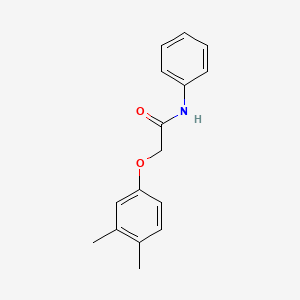
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as CFF, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CFF belongs to the class of compounds known as furanocannabinoids, which are structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, CFF does not exhibit any psychoactive effects.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is not fully understood, but it is believed to interact with the endocannabinoid system (ECS) in the body. The ECS is a complex system of neurotransmitters and receptors that play a role in various physiological processes, including pain perception, appetite, and mood. 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is believed to interact with the CB1 and CB2 receptors of the ECS, modulating their activity and leading to the observed effects.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. In pain management, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have analgesic effects through the modulation of the ECS. In neuroprotection, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide in lab experiments is its high purity and yield, making it suitable for various research applications. However, one limitation is the lack of information on its long-term effects and safety profile, which needs to be further studied before it can be used in clinical settings.
Direcciones Futuras
There are many future directions for the research of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide. One potential direction is the optimization of its synthesis method to produce higher yields and purity. Another direction is the further study of its mechanism of action and interaction with the ECS. Additionally, the potential therapeutic applications of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide in various fields, including cancer research, pain management, and neuroprotection, need to be further explored. Finally, the safety and long-term effects of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide need to be studied in more detail to ensure its potential as a clinical treatment.
Conclusion
In conclusion, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, or 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, is a novel synthetic compound with potential therapeutic applications in various fields. Its synthesis method has been optimized to produce high yields and purity, making it suitable for research purposes. 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide interacts with the endocannabinoid system in the body, leading to a variety of biochemical and physiological effects. While there are limitations to its use in clinical settings, there are many future directions for the research of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, making it a promising area of study.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide involves the reaction between 2-chlorobenzoyl chloride and 4-fluoroaniline, followed by the reaction between the resulting intermediate and furfurylamine. The final product is obtained through purification by column chromatography. The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been optimized to produce high yields and purity, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been studied for its potential therapeutic applications in various fields, including cancer research, pain management, and neuroprotection. In cancer research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising anti-cancer agent. In pain management, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have analgesic properties, making it a potential alternative to traditional painkillers. In neuroprotection, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-14-4-2-1-3-13(14)15-9-10-16(22-15)17(21)20-12-7-5-11(19)6-8-12/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXMXPQBBOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide | |
CAS RN |
618400-45-6 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5859336.png)

![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)

![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)


![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)